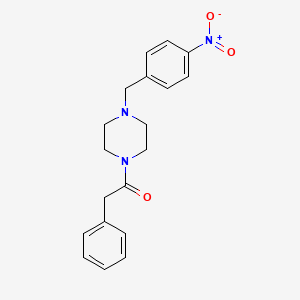![molecular formula C11H10N2O2 B5851222 1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects. MPTP is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. MPTP has been used extensively in research to model Parkinson's disease and study its underlying mechanisms.
Mecanismo De Acción
MPTP is converted to MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and mitochondrial dysfunction. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its neurotoxic effects. MPTP-induced Parkinsonism in animal models leads to a loss of dopaminergic neurons in the substantia nigra, resulting in motor deficits similar to those seen in Parkinson's disease. MPTP also leads to oxidative stress, mitochondrial dysfunction, and inflammation, which have been implicated in the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTP in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. This makes it a valuable tool for studying the disease and testing potential treatments. However, one limitation of using MPTP is that it is a potent neurotoxin and can be dangerous if mishandled. Additionally, the use of MPTP in animal models may not fully replicate the complex pathogenesis of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research involving MPTP. One area of focus is the development of neuroprotective agents that can prevent or mitigate the neurotoxic effects of MPTP. Another area of focus is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, there is ongoing research into the role of inflammation, oxidative stress, and mitochondrial dysfunction in Parkinson's disease, which may lead to new treatments for the disease.
Métodos De Síntesis
MPTP can be synthesized in several ways, including the reaction of 4-methylphenylamine with maleic anhydride or the reaction of 4-methylphenylhydrazine with diethyl maleate. The resulting product is then oxidized with potassium permanganate to form MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research to study Parkinson's disease and its underlying mechanisms. MPTP-induced Parkinsonism in animal models has been used to study the effects of various drugs and treatments on the disease. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)12-13-10(14)6-7-11(13)15/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFJWXBYJMDKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)



![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)


![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)